molecular formula C8H8N2S B2768430 4-Methylbenzo[d]thiazol-6-aMine CAS No. 1805963-53-4

4-Methylbenzo[d]thiazol-6-aMine

Cat. No.: B2768430
CAS No.: 1805963-53-4
M. Wt: 164.23
InChI Key: YPZWBAPRGOCYRL-UHFFFAOYSA-N
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Description

4-Methylbenzo[d]thiazol-6-aMine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Mechanism of Action

Target of Action

4-Methylbenzo[d]thiazol-6-amine, a derivative of thiazole, has been found to interact with several biological targets. Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . Specifically, thiazole derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are major targets in the treatment of Alzheimer’s disease . They also exhibit weak COX-1 inhibitory activity .

Mode of Action

The interaction of this compound with its targets leads to various changes. For instance, thiazole-quinolinium derivatives have been found to stimulate FtsZ polymerization in bacterial cells, disrupting its dynamic assembly and Z-ring formation . This inhibition of a crucial step in bacterial cell division could potentially represent their main mechanism of antibacterial activity . In the context of anti-inflammatory properties, certain derivatives have shown to inhibit COX-1, an enzyme involved in inflammation .

Biochemical Pathways

The action of this compound affects several biochemical pathways. As an inhibitor of AChE and BChE, it impacts the cholinergic pathways in the central nervous system, which are disrupted in Alzheimer’s disease . By inhibiting COX-1, it influences the arachidonic acid pathway, which plays a key role in inflammation .

Pharmacokinetics

Thiazoles are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s bioavailability.

Result of Action

The action of this compound results in various molecular and cellular effects. For instance, thiazole-quinolinium derivatives can alter the morphology of bacterial cells, leading to a more elongated shape compared to untreated cells . In the context of anti-inflammatory activity, certain derivatives have demonstrated inhibition of albumin denaturation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of thiazoles in different solvents could affect the compound’s distribution and bioavailability . .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylbenzo[d]thiazol-6-aMine can be synthesized through several methods. One common synthetic route involves the reaction of substituted 2-aminobenzothiazoles with appropriate reagents under controlled conditions. For example, coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride, yields the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography and characterization using techniques like IR, NMR, and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzo[d]thiazol-6-aMine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-Methylbenzo[d]thiazol-6-aMine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylbenzo[d]thiazol-6-aMine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-1,3-benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-5-2-6(9)3-7-8(5)10-4-11-7/h2-4H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZWBAPRGOCYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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